Zoledronic-d3 Acid

Description

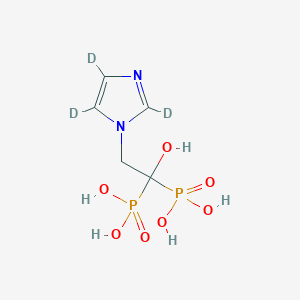

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRASPMIURGNCCH-KYKRLZBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation of Zoledronic D3 Acid

Established Synthetic Pathways for Zoledronic Acid

The synthesis of Zoledronic Acid, a third-generation bisphosphonate, can be achieved through various established routes, broadly categorized into one-pot and multi-step approaches. These methods utilize specific reagents to construct the core structure, which features an imidazole (B134444) ring.

One-Pot Synthetic Routes

One-pot syntheses offer an efficient and streamlined approach to producing Zoledronic Acid. A notable method begins with tert-butyl imidazol-1-yl acetate (B1210297). researchgate.net This process involves a non-aqueous ester cleavage under dry conditions. Methanesulfonic acid is used as a solubilizer and chlorobenzene (B131634) as a solvent to generate an imidazolium (B1220033) methanesulfonate (B1217627) salt in situ. This intermediate subsequently reacts with phosphoric acid and phosphorus oxychloride to yield Zoledronic Acid. researchgate.net Another one-pot strategy involves the synthesis of bisphosphonic acids from nitriles. researchgate.net These methods are valued for their efficiency, though they may present challenges such as prolonged reaction times and the formation of sticky reaction masses. researchgate.net

Multi-Step Synthesis Approaches

Multi-step syntheses provide greater control over the reaction intermediates, often leading to higher purity. A common and crucial intermediate in the synthesis of Zoledronic Acid is imidazol-1-yl-acetic acid. sciforum.net The synthesis of this key intermediate can be initiated from benzyl (B1604629) alcohol and chloroacetyl chloride, which react in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form benzyl 2-chloroacetate. sciforum.net This is followed by an SN2 reaction with imidazole to produce benzyl 2-(1H-imidazol-1-yl)acetate. The final intermediate, imidazol-1-yl-acetic acid, is obtained through acidic hydrolysis. sciforum.net The active substance is ultimately prepared through a multi-step process involving well-established chemical reactions and is isolated as a monohydrate. europa.euaacrjournals.org

Key Reagents and Reaction Conditions in Phosphorylation

The phosphorylation step is the critical transformation that converts an acetic acid derivative into the final bisphosphonic acid. This reaction is typically performed on imidazol-1-yl-acetic acid or its hydrochloride salt. researchgate.netresearchgate.net

The primary phosphorylating agents are a combination of phosphorus reagents, most commonly phosphorous acid (H₃PO₃) and either phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The choice of solvent significantly impacts the reaction's yield and work-up. Methanesulfonic acid (MSA) and sulfolane (B150427) are frequently used solvents for this transformation. researchgate.netmdpi.com Research has also explored the use of "greener" solvents like diethyl carbonate (DEC) to replace MSA and sulfolane. benthamdirect.com The reaction conditions, including the ratio of reagents and the choice of solvent, are optimized to maximize yield and purity. mdpi.commdpi.com

Table 1: Research Findings on Phosphorylation Conditions for Zoledronic Acid Synthesis

| Starting Material | P-Reagents | Solvent(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Imidazol-1-yl-acetic acid | PCl₃ | Methanesulfonic acid (MSA) | ~53% | researchgate.net |

| Imidazol-1-yl-acetic acid | PCl₃, H₃PO₃ | Sulfolane | 75% | researchgate.net |

| Imidazol-1-yl-acetic acid | PCl₃, H₃PO₃ | Sulfolane + [bmim][BF₄] | 93% | researchgate.net |

| Imidazol-1-yl-acetic acid | PCl₃, H₃PO₃ | Diethyl Carbonate (DEC) | 61% | researchgate.net |

| Imidazol-1-yl-acetic acid | PCl₃, H₃PO₃ | p-Cresol | 80% (crude) | mdpi.com |

| Imidazol-1-yl-acetic acid | PCl₃, H₃PO₃ | Solvent-free (MW) | 61% | mdpi.com |

Deuterium (B1214612) Labeling Techniques for Zoledronic-d3 Acid Synthesis

The synthesis of this compound involves the specific incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure. This process leverages the principles of isotopic labeling for applications in analytical chemistry and metabolic research.

Principles of Deuteration for Stable Isotope Tracing

Deuterium (²H or D) is a non-radioactive, stable isotope of hydrogen that contains a neutron in its nucleus in addition to a proton. symeres.comnih.gov This extra mass makes the chemical bonds it forms, such as a carbon-deuterium (C-D) bond, stronger and vibrate at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com This difference in bond energy gives rise to the deuterium kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are significantly slower than those involving a C-H bond. musechem.comresearchgate.net

This enhanced metabolic stability makes deuterated compounds highly valuable in several scientific applications. musechem.com They are frequently used as internal standards for quantitative analysis in mass spectrometry, as their distinct mass allows for precise differentiation from the non-labeled analyte. musechem.comresearchgate.net Furthermore, the altered metabolic profile enables detailed studies of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. symeres.com

Optimization of Deuterium Incorporation Efficiency

The most direct and efficient method for synthesizing this compound with a specific labeling pattern is to begin with a deuterated starting material. For instance, a deuterated internal standard for Zoledronic Acid has been synthesized starting with d(4)-imidazole. researchgate.net By using a precursor where the deuterium atoms are already in the desired positions on the imidazole ring, one of the established multi-step synthetic pathways can then be followed. This strategy ensures that the final this compound molecule has a high level of isotopic enrichment at specific, non-exchangeable positions.

General methods for deuterium incorporation include hydrogen-deuterium exchange reactions, often catalyzed by metals such as iridium, ruthenium, or palladium. musechem.comyoutube.com The optimization of deuterium incorporation requires careful control of reaction conditions to maximize the labeling efficiency and minimize any potential back-exchange of deuterium for hydrogen. musechem.com The choice of a deuterated precursor, like d(4)-imidazole, remains the most precise approach for creating this compound, ensuring the label's integrity throughout the synthetic sequence. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Zoledronic Acid |

| tert-butyl imidazol-1-yl acetate |

| Imidazolium methanesulfonate |

| Phosphoric acid |

| Phosphorus oxychloride |

| Benzyl alcohol |

| Chloroacetyl chloride |

| N,N-diisopropylethylamine (DIPEA) |

| Benzyl 2-chloroacetate |

| Imidazole |

| Benzyl 2-(1H-imidazol-1-yl)acetate |

| Imidazol-1-yl-acetic acid |

| Phosphorous acid |

| Phosphorus trichloride |

| Methanesulfonic acid (MSA) |

| Sulfolane |

| Diethyl carbonate (DEC) |

| p-Cresol |

The synthesis of this compound involves the introduction of deuterium atoms into the molecular structure. A common strategy for creating deuterated internal standards is to start with a deuterated precursor. nih.gov For this compound, a multi-step synthesis beginning with d(4)-imidazole has been reported. nih.gov This approach ensures the stable incorporation of deuterium into the imidazole ring of the final compound. Another described method involves the use of Imidazol-1-yl-d3-acetic Acid as a labeled analogue in the synthesis process. pharmaffiliates.com

A general synthesis route for zoledronic acid, which can be adapted for its deuterated counterpart, involves the reaction of imidazole-1-acetic acid, phosphorous acid, and either phosphorus trichloride or phosphorus oxychloride, often without a solvent. google.com By substituting imidazole-1-acetic acid with its deuterated analog, Imidazol-1-yl-d3-acetic Acid, this compound can be produced. pharmaffiliates.comgoogle.com The molecular formula for this compound is C5H7D3N2O7P2, with a molecular weight of 275.1 g/mol . synzeal.comsynzeal.com

Analytical Characterization of this compound Purity and Isotopic Enrichment

Following synthesis, rigorous analytical characterization is essential to determine the chemical purity of this compound and to confirm the extent and location of deuterium incorporation.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of zoledronic acid and its deuterated analog. Various reversed-phase (RP) HPLC methods have been developed for the analysis of zoledronic acid, often employing ion-pairing agents to improve retention and separation on C8 or C18 columns. researchgate.netijpsonline.com

One method utilizes a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer containing tetrabutylammonium (B224687) bromide at pH 7.0. researchgate.net Another approach employs a mixture of methanol and a buffer containing di-potassium hydrogen phosphate and tetra-butyl ammonium (B1175870) hydrogen sulphate, with detection at 215 nm. researchgate.net A rapid RP-HPLC method with a run time of approximately 3.2 minutes has also been reported, facilitating high-throughput analysis. ijpsonline.com The purity of commercially available zoledronic acid is often specified as ≥98% by HPLC.

For quantitative analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is frequently used. researchgate.netnih.gov Due to the polar nature of bisphosphonates, derivatization is often necessary to enhance their hydrophobicity for better retention on reversed-phase columns. researchgate.netnih.gov Trimethylsilyl (B98337) diazomethane (B1218177) (TMS-DAM) is a common derivatizing agent that converts zoledronic acid into its less polar tetra-methyl phosphonate (B1237965) derivative. nih.govresearchgate.netnih.gov

Table 1: HPLC Methods for Zoledronic Acid Analysis

| Column | Mobile Phase | Detector | Retention Time (min) |

| Symmetry C18 (150 x 4.6 mm, 5µ) | pH 3.5 triethylamine (B128534) buffer and methanol (90:10 v/v) | UV (220 nm) | 3.27 ± 0.03 |

| C8 | Methanol (20%) and 5 mmol L–1 phosphate buffer (80%) with 6 mmol L–1 tetrabutylammonium bromide, pH 7.0 | Not Specified | Not Specified |

| C18 (250 x 4.6 mm, 5 µl) | Buffer (4.5 g di-potassium hydrogen phosphate anhydrous and 2.0 g tetra-butyl ammonium hydrogen sulphate in 1000 mL water) and methanol (900:100 v/v) | UV (215 nm) | Not Specified |

| C18 | 12 mM ammonium acetate buffer and 35 mM n-pentylamine (pH 7.0) and 5% acetonitrile (B52724) (gradient elution) | Evaporative Light Scattering Detection (ELSD) | Not Specified |

Spectroscopic Confirmation of Deuteration

Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium into the zoledronic acid molecule.

Mass Spectrometry (MS): Mass spectrometry is a definitive tool for verifying isotopic enrichment. In the analysis of this compound, the molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated compound. Tandem mass spectrometry (MS/MS) is used to monitor specific fragmentation patterns. For instance, in the analysis of derivatized zoledronic acid, the transition of m/z 329.1 [M+H]+ to m/z 203.1 is monitored for the unlabeled compound, while for a labeled internal standard like ¹⁵N₂ ¹³C₂-ZA, the transition is m/z 333 [M+H]+ to m/z 207.1. researchgate.net A similar shift would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can confirm the location of deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the imidazole ring would be absent or significantly reduced in intensity. The spectrum of unlabeled zoledronic acid in D₂O shows signals at approximately δ 7.70 (s, 1H), 7.21 (s, 1H), and 6.84 (s, 1H) for the imidazole protons. mdpi.com

¹³C NMR: The ¹³C NMR spectrum can also provide evidence of deuteration, as carbon atoms bonded to deuterium will exhibit a different splitting pattern and a shift in their resonance compared to those bonded to protons. mdpi.com

³¹P NMR: The ³¹P NMR spectrum is characteristic of the bisphosphonate group and would be expected to be similar for both the deuterated and non-deuterated forms, with a typical signal around δ 16.4 in D₂O. mdpi.com

Molecular and Cellular Mechanisms of Zoledronic Acid Research Applications for Zoledronic D3 Acid

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) Activity

The primary mechanism of action for Zoledronic Acid, a nitrogen-containing bisphosphonate, is the potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS). nih.govaacrjournals.orgiiarjournals.org This enzyme is a key component of the mevalonate (B85504) pathway. Research into this inhibitory action relies on precise quantification of the drug's concentration in cellular and preclinical models. Zoledronic-d3 Acid is synthesized for use as a deuterated internal standard in the mass spectrometric methods employed for this purpose. researchgate.netnih.gov

By inhibiting FPPS, Zoledronic Acid disrupts the mevalonate pathway, a critical metabolic cascade responsible for producing cholesterol and isoprenoid precursors. aacrjournals.orgiiarjournals.org This inhibition leads to the accumulation of upstream metabolites like Isopentenyl Pyrophosphate (IPP) and a cytotoxic ATP analogue, ApppI, while depleting downstream products such as Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP). nih.govaacrjournals.org Studies investigating the extent of this disruption and the accumulation of these metabolites require sensitive analytical methods. nih.gov The use of this compound as an internal standard allows researchers to correlate the precise concentration of Zoledronic Acid with the observed effects on the mevalonate pathway. nih.govresearchgate.net

A major consequence of disrupting the mevalonate pathway is the prevention of protein prenylation. aacrjournals.org The isoprenoids FPP and GGPP are essential for the post-translational modification of small GTP-binding proteins (GTPases) like Ras, Rho, and Rac. This process is critical for their proper membrane localization and function. Inhibition of prenylation disrupts cellular signaling, affecting cell survival, morphology, and function. aacrjournals.org Research quantifying the levels of unprenylated proteins as a surrogate marker for Zoledronic Acid activity is supported by methods that can accurately measure drug concentration in the experimental system, a role facilitated by this compound. nih.govaacrjournals.org

Disruption of the Mevalonate Pathway

Induction of Osteoclast Apoptosis and Modulation of Osteoclastogenesis

Zoledronic Acid has profound effects on osteoclasts, the cells responsible for bone resorption. By inhibiting FPPS and disrupting the mevalonate pathway, it induces osteoclast apoptosis (programmed cell death) and inhibits osteoclastogenesis (the formation of new osteoclasts). aacrjournals.orgnih.gov This leads to a reduction in bone resorption. Investigating these effects in preclinical models, for example in murine models of bone metastasis, requires accurate measurement of Zoledronic Acid concentrations in bone tissue. nih.gov Methodologies have been developed to extract and quantify Zoledronic Acid from bone, which utilize a deuterated internal standard like ¹⁵N₂-¹³C₂ Zoledronic Acid to ensure accuracy. nih.gov These analytical methods are essential for studies correlating drug exposure in the bone with the extent of osteoclast inhibition and apoptosis. nih.govnih.gov

Effects on Bone Microenvironment Cellular Dynamics

Beyond its direct effects on osteoclasts, Zoledronic Acid alters the broader cellular dynamics of the bone microenvironment. Research has shown that a single dose can rapidly reduce the activity and number of both osteoclasts and osteoblasts. nih.gov Understanding these complex interactions and determining how they might modify the bone for processes like cancer cell homing requires in vivo studies where drug distribution and concentration are known. nih.gov A highly sensitive LC-MS/MS method was developed to quantify Zoledronic Acid in murine bone, specifically the femur and mandible. nih.gov This method, which uses a deuterated internal standard, revealed that the drug does not distribute equally throughout the skeleton, with significantly higher concentrations found in the mandible compared to the femur. nih.gov This analytical capability is crucial for interpreting findings from preclinical studies on the bone microenvironment.

Table 1: Research Findings on Zoledronic Acid Quantification in Bone

| Finding | Animal Model | Analytical Method | Key Result | Citation |

|---|---|---|---|---|

| Differential Distribution | CD-1 Mice | LC-MS/MS with ¹⁵N₂-¹³C₂ ZA internal standard | Mean concentration of Zoledronic Acid was four-fold higher in the mandible (3.06 ± 0.52 ng/mg) than in the femur (0.76 ± 0.09 ng/mg). | nih.gov |

Investigational Non-Skeletal Cellular Mechanisms in Preclinical Models

In addition to its skeletal effects, Zoledronic Acid has been investigated for direct effects on non-skeletal cells, particularly cancer cells, in preclinical settings. aacrjournals.orgiiarjournals.orgnih.gov

In vitro and in vivo studies have demonstrated that Zoledronic Acid can inhibit tumor cell growth, induce apoptosis, and reduce the invasion and migration of various cancer cell lines. aacrjournals.orgiiarjournals.orgnih.gov The antitumor effects in bone are often linked to high local concentrations of the drug. nih.gov Pharmacokinetic studies are therefore essential to understand the exposure levels in different tissues. Analytical methods for quantifying Zoledronic Acid in plasma and urine have been developed for this purpose, utilizing a deuterated internal standard synthesized from d(4)-imidazole to ensure precise measurements. researchgate.netnih.gov These methods are applied in preclinical research to correlate drug dosage and distribution with direct antitumor outcomes. aacrjournals.orgnih.gov

Table 2: Analytical Methods for Zoledronic Acid Quantification

| Biological Matrix | Analytical Technique | Internal Standard | Limit of Quantification (LOQ) | Citation |

|---|---|---|---|---|

| Human Blood Plasma | LC-MS/MS | Deuterated Zoledronic Acid | 2.5 x 10⁻⁷ mol/L | researchgate.netnih.gov |

| Human Urine | LC-MS/MS | Deuterated Zoledronic Acid | 3.75 x 10⁻⁷ mol/L | researchgate.netnih.gov |

| Murine Bone | LC-MS/MS | ¹⁵N₂-¹³C₂ Zoledronic Acid | 0.0250 µg/mL | nih.gov |

Direct Antitumor Effects in Cell Lines and Animal Models

Inhibition of Cell Growth and Proliferation

Zoledronic acid has demonstrated a direct inhibitory effect on the growth and proliferation of various cancer cell lines. iiarjournals.orgoncotarget.com This anti-proliferative activity is a key aspect of its anti-tumor potential, independent of its well-known effects on bone metabolism. oncotarget.comnih.gov

In vitro studies have consistently shown that zoledronic acid can induce a dose-dependent inhibition of proliferation in a wide range of cancer cells, including those from breast, prostate, and glioblastoma tumors. iiarjournals.orgoncotarget.comnih.gov For instance, in breast cancer cell lines such as MCF-7, MDA-MB-231, and SKBR3, zoledronic acid treatment has been shown to significantly reduce cell viability. iiarjournals.orgnih.gov Similarly, its efficacy has been observed in prostate cancer cells, where it promotes apoptosis and blocks cell proliferation. iiarjournals.org

The mechanisms underlying this anti-proliferative effect are multifaceted. One of the primary modes of action is the induction of apoptosis, or programmed cell death. nih.govspandidos-publications.com In some cancer cell lines, this process is dependent on the activation of caspases, key enzymes in the apoptotic cascade. iiarjournals.org Furthermore, zoledronic acid can exert its effects through pathways independent of the p53 tumor suppressor gene, making it a potential therapeutic agent for tumors with p53 mutations. iiarjournals.org

The following table summarizes the inhibitory concentrations (IC50) of zoledronic acid on the proliferation of various cancer cell lines, highlighting the compound's potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MD-43 | Breast Cancer | Not Specified | oncotarget.com |

| U87 | Glioblastoma | Not Specified | oncotarget.com |

| SK429 | Glioblastoma (patient-derived) | Not Specified | oncotarget.com |

| MCF-7 | Breast Cancer | Approx. 50-100 | nih.gov |

| PC3 | Prostate Cancer | 25 | nih.gov |

| DU145 | Prostate Cancer | 25 | nih.gov |

It is important to note that the sensitivity to zoledronic acid can vary between different cell lines, suggesting that the cellular context plays a significant role in its efficacy. iiarjournals.org

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Zoledronic acid has been identified as a potent inhibitor of angiogenesis, adding another dimension to its anti-cancer properties. nih.govkarger.com

Research has shown that zoledronic acid can directly target endothelial cells, the primary cells involved in forming blood vessels. It inhibits the proliferation of human endothelial cells that have been stimulated by various growth factors, including fetal calf serum, basic fibroblast growth factor (bFGF), and vascular endothelial growth factor (VEGF). nih.gov Furthermore, zoledronic acid has been found to modulate the adhesion and migration of these cells, which are essential steps in the angiogenic process. nih.govkarger.com

In more complex experimental models, such as cultured aortic rings and the chicken egg chorioallantoic membrane assay, zoledronic acid effectively reduces the sprouting of new vessels. nih.gov In vivo studies in mice have further confirmed its potent anti-angiogenic activity, where systemic administration of zoledronic acid inhibited angiogenesis induced by bFGF implants. nih.gov

The anti-angiogenic effects of zoledronic acid are also linked to its ability to reduce the levels of circulating angiogenic factors in cancer patients, such as VEGF, platelet-derived growth factor (PDGF), and bFGF. karger.commdpi.com In multiple myeloma, for instance, zoledronic acid has been shown to inhibit the VEGF/VEGFR2 autocrine loop in endothelial cells, a key signaling pathway driving angiogenesis. aacrjournals.org

The table below details the effects of zoledronic acid on various aspects of angiogenesis.

| Angiogenic Process | Cell/Model System | Effect of Zoledronic Acid | Reference |

| Endothelial Cell Proliferation | Human Endothelial Cells | Inhibition (IC50 values: 4.1-6.9 µM) | nih.gov |

| Endothelial Cell Adhesion & Migration | Human Endothelial Cells | Modulation | nih.gov |

| Vessel Sprouting | Cultured Aortic Rings, Chicken Chorioallantoic Membrane | Reduction | nih.gov |

| bFGF-Induced Angiogenesis | Mouse Model | Potent Inhibition (ED50: 3 µg/kg) | nih.gov |

| Tube Formation | Human Dermal Microvascular Endothelial Cells (HuDMEC) | Inhibition | karger.com |

| VEGF-induced Proliferation & Chemotaxis | Multiple Myeloma Endothelial Cells (MMECs) | Inhibition | aacrjournals.org |

These findings collectively underscore the significant role of zoledronic acid in disrupting the vascular supply to tumors, thereby impeding their growth and spread. nih.govkarger.commdpi.com

Impact on Cell Adhesion and Invasion Processes

The metastatic cascade involves several critical steps, including the adhesion of cancer cells to the extracellular matrix and their subsequent invasion into surrounding tissues. iiarjournals.org Zoledronic acid has been shown to interfere with these processes, thereby potentially reducing the metastatic potential of tumor cells. iiarjournals.orgnih.gov

Pre-clinical studies have demonstrated that bisphosphonates like zoledronic acid can inhibit the adhesion of tumor cells to bone. nih.gov This is a crucial step in the formation of bone metastases. Research has shown that zoledronic acid can inhibit the adhesion of prostate and breast carcinoma cells to both unmineralized and mineralized bone extracellular matrices. spandidos-publications.com

Furthermore, zoledronic acid has been found to inhibit the invasion and migration of various cancer cell lines. iiarjournals.org For example, in human nasopharyngeal carcinoma cells, it suppresses invasion and migration by down-regulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cell invasion. iiarjournals.org The expression of vascular endothelial growth factor (VEGF) is also suppressed, further contributing to the anti-invasive effect. iiarjournals.org

In breast cancer cells, such as the highly invasive MDA-MB-231 line, low concentrations of zoledronic acid can disrupt the actin cytoskeleton and reduce cell motility and invasion by preventing the translocation of the small GTPase RhoA to the cell membrane. iiarjournals.org This interference with critical signaling pathways highlights the molecular mechanisms by which zoledronic acid exerts its anti-invasive effects. iiarjournals.org

The table below summarizes the effects of zoledronic acid on cell adhesion and invasion in different cancer cell lines.

| Cell Line | Cancer Type | Effect on Adhesion/Invasion | Key Mechanisms | Reference |

| MDA-MB-231 | Breast Cancer | Inhibition of invasion and motility | Disorganization of actin cytoskeleton via RhoA signaling | iiarjournals.org |

| HEC1A, SKBR3, SKOV3 | Endometrial, Breast, Ovarian Cancer | Anti-invasive activity at high concentrations | Not specified | iiarjournals.org |

| HNE-1 | Nasopharyngeal Carcinoma | Inhibition of invasion and migration | Suppression of VEGF, MMP-2, and MMP-9 expression | iiarjournals.org |

| Prostate & Breast Carcinoma Cells | Prostate & Breast Cancer | Inhibition of adhesion to bone matrices | Not specified | spandidos-publications.com |

| SGC-7901 | Gastric Cancer | Inhibition of adhesion and invasion | Down-regulation of CD44, MMP2, MMP9, ICAM1 mRNA | bvsalud.org |

| HeyA8-MDR, OVCAR-5 | Ovarian Cancer | Inhibition of invasion | Not specified | researchgate.net |

Immunomodulatory Effects, including Gamma-Delta T Cell Activation

Beyond its direct effects on tumor cells, zoledronic acid exhibits significant immunomodulatory properties, most notably its ability to activate gamma-delta (γδ) T cells. droracle.ainih.gov These cells are a unique subset of T lymphocytes that play a role in both innate and adaptive immunity and are involved in immune surveillance against tumors. aacrjournals.org

The mechanism behind this activation involves the inhibition of the mevalonate pathway by zoledronic acid. droracle.ainih.gov This inhibition leads to the accumulation of isopentenyl pyrophosphate (IPP), a phosphoantigen that is recognized by the T-cell receptors of Vγ9Vδ2 T cells, a major subset of human γδ T cells. aacrjournals.orgaai.org This recognition triggers the expansion and activation of these cells. nih.gov

Activated γδ T cells can exert potent anti-tumor effects through various mechanisms. They can directly kill tumor cells in a manner that is not restricted by major histocompatibility complex (MHC) molecules and can release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which further support an anti-tumor immune response. aacrjournals.org

Clinical and preclinical studies have shown that zoledronic acid can induce the expansion of γδ T cells in patients with various cancers, including breast and prostate cancer. droracle.ai This activation of γδ T cells is being explored as a potential immunotherapeutic strategy. droracle.ai

However, the in vivo effects of zoledronic acid on γδ T cells can be complex. While some studies show an expansion and activation of these cells, others have reported a decrease in certain γδ T cell subsets in the peripheral blood following treatment, which may be due to their redistribution to other tissues. nih.gov Furthermore, research indicates that zoledronic acid can cause γδ T cells to target monocytes, leading to monocyte apoptosis and a down-modulation of inflammatory homing receptors on the γδ T cells. nih.gov

The following table summarizes key findings related to the immunomodulatory effects of zoledronic acid.

| Study Focus | Model System | Key Findings | Reference |

| γδ T Cell Expansion | Early-stage breast cancer patients | Zoledronic acid induces expansion of γδ T cells. | droracle.ai |

| γδ T Cell Kinetics | Disease-free breast cancer patients | A single dose of zoledronic acid led to a long-lasting activation and redistribution of effector γδ T cell subsets. | nih.gov |

| γδ T Cell-Monocyte Interaction | In vitro (PBMCs) | Zoledronic acid causes γδ T cells to target and induce apoptosis in monocytes. | nih.gov |

| Mechanism of Activation | In vitro | Inhibition of the mevalonate pathway leads to IPP accumulation, activating γδ T cells. | nih.govaacrjournals.org |

These findings highlight the potential of zoledronic acid to bridge conventional cancer therapy with immunotherapy by modulating the host's immune system. droracle.ai

Modulation of Cellular Senescence Pathways

Cellular senescence is a state of irreversible cell growth arrest that has been implicated in aging and various age-related diseases. patsnap.com Recent research suggests that zoledronic acid may have senolytic properties, meaning it can selectively kill senescent cells. patsnap.comresearchgate.net

In vitro studies have demonstrated that zoledronic acid can effectively eliminate senescent human lung fibroblasts and mouse embryonic fibroblasts with minimal impact on their non-senescent counterparts. patsnap.comresearchgate.net This selective killing of senescent cells is a hallmark of a senolytic agent.

In vivo studies in aged mice have provided further evidence for the senomodulatory effects of zoledronic acid. Treatment with the compound led to a significant reduction in circulating levels of several senescence-associated secretory phenotype (SASP) factors, which are pro-inflammatory molecules secreted by senescent cells. patsnap.comresearchgate.net These factors included CCL7, IL-1β, TNFRSF1A, and TGFβ1. patsnap.comresearchgate.net Moreover, aged mice treated with zoledronic acid exhibited improved grip strength, suggesting a beneficial effect on physical function. patsnap.comaging-us.com

Further analysis has identified pre-osteoclastic cells as potential targets for the senolytic action of zoledronic acid. In mice, treatment with zoledronic acid reduced the number of these cells and decreased the protein levels of key senescence markers, p16 and p21, as well as SASP markers within this cell population. patsnap.comeurekalert.org

The table below summarizes the research findings on the modulation of cellular senescence by zoledronic acid.

| Study Type | Model System | Key Findings | Reference |

| In Vitro | Human lung fibroblasts, mouse embryonic fibroblasts | Zoledronic acid selectively kills senescent cells. | patsnap.comresearchgate.net |

| In Vivo | Aged mice | Reduced circulating SASP factors (CCL7, IL-1β, TNFRSF1A, TGFβ1) and improved grip strength. | patsnap.comaging-us.com |

| In Vivo & In Silico | Mouse models | Reduced number of pre-osteoclastic cells and decreased expression of senescence markers (p16, p21) and SASP factors in these cells. | patsnap.comeurekalert.org |

These findings suggest that the beneficial effects of zoledronic acid may extend beyond its established clinical uses and could potentially involve the targeting of cellular senescence pathways. patsnap.comresearchgate.netaging-us.com

Anti-fibrotic Effects in Experimental Lung Fibrosis Models

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the scarring of lung tissue. nih.govnih.gov Emerging research has identified zoledronic acid as a potential anti-fibrotic agent. nih.govnih.gov

The anti-fibrotic effects of zoledronic acid are linked to its targeting of the mevalonate pathway. nih.govnih.gov In vitro studies have shown that zoledronic acid can reduce the transition of fibroblasts into myofibroblasts, a key event in the development of fibrosis. nih.gov It also blocks NF-κB signaling in macrophages, which in turn impairs the recruitment of immune cells that contribute to the fibrotic process. nih.govnih.gov

In a murine model of bleomycin-induced lung fibrosis, treatment with zoledronic acid demonstrated significant therapeutic effects. nih.gov Mice treated with zoledronic acid showed decreased levels of pro-fibrotic cytokines in their bronchoalveolar lavage fluid, plasma, and lung tissue. nih.govnih.gov This was accompanied by a reduction in histologically visible fibrotic scarring. nih.gov

Furthermore, the study highlighted the importance of farnesyl diphosphate (B83284) synthase (FDPS), the target of zoledronic acid, in the pathogenesis of lung fibrosis. Administration of siRNA targeting FDPS attenuated pro-fibrotic cytokine production and lung damage in the mouse model. nih.gov Zoledronic acid treatment also reduced the bleomycin-induced upregulation of FDPS in lung tissue and fibroblasts. nih.govnih.gov

The table below details the anti-fibrotic effects of zoledronic acid in experimental models.

| Experimental Model | Key Findings | Reference |

| In Vitro Transwell Assay | Reduced myofibroblast transition and impaired immune cell recruitment. | nih.gov |

| Murine Bleomycin-Induced Lung Fibrosis | Decreased pro-fibrotic cytokine levels, reduced fibrotic scarring, and mitigated weight loss. | nih.govnih.gov |

| Human IPF Lung Samples | Increased FDPS immunoreactivity compared to control tissue, suggesting translational relevance. | nih.govnih.gov |

These findings suggest that zoledronic acid could be a promising therapeutic candidate for the treatment of IPF and other fibrotic diseases. nih.govnih.gov

Interactions with Oral Mucosal Epithelial Barrier in In Vitro and In Vivo Studies

The oral mucosal epithelium serves as a critical barrier against pathogens. nih.gov Research has investigated the effects of zoledronic acid on this barrier, particularly in the context of infection with periodontal pathogens like Porphyromonas gingivalis. nih.gov

In vitro studies using human gingival epithelial cells (HGECs) have shown that zoledronic acid can influence the interaction between these cells and P. gingivalis. The quantity of bacteria that infected the HGECs increased with higher concentrations of zoledronic acid. researchgate.net Furthermore, high-dose zoledronic acid treatment led to an increased expression of pro-inflammatory cytokines by the HGECs when stimulated with P. gingivalis. researchgate.net

In vivo experiments in rats have corroborated these findings. Compared to a control group, more P. gingivalis was detected in the superficial layer of the gingival epithelium in rats treated with zoledronic acid. researchgate.net Zoledronic acid also significantly increased the expression of the pro-inflammatory cytokines IL-1β and IL-6 in the gingival tissues. researchgate.net

These results suggest that zoledronic acid may weaken the resistance of the periodontal epithelial barrier to bacterial infection. nih.gov It has also been reported that zoledronic acid can inhibit the proliferation and induce apoptosis of human gingival fibroblasts and oral epithelial cells in vitro. nih.gov Additionally, it can inhibit oral epithelial cell migration, which could lead to delayed wound healing. nih.gov

The table below summarizes the observed interactions of zoledronic acid with the oral mucosal epithelial barrier.

| Study Model | Key Findings | Reference |

| In Vitro (HGECs) | Increased infection by P. gingivalis with higher zoledronic acid concentrations; increased pro-inflammatory cytokine expression. | researchgate.net |

| In Vivo (Rats) | More P. gingivalis detected in gingival epithelium; increased expression of IL-1β and IL-6 in gingival tissues. | researchgate.net |

| In Vitro (Gingival Fibroblasts, Oral Epithelial Cells) | Inhibition of proliferation and induction of apoptosis. | nih.gov |

| In Vitro (Oral Epithelial Cells) | Inhibition of cell migration. | nih.gov |

These findings indicate that high-dose zoledronic acid treatment may increase the susceptibility of the oral mucosal barrier to periodontal pathogens, potentially leading to an inflammatory state in the periodontal soft tissues. nih.gov

Preclinical Pharmacological Research Utilizing Zoledronic Acid and Its Deuterated Analogues

In Vitro Studies on Bone Cell Models

Zoledronic Acid is a powerful inhibitor of osteoclast-mediated bone resorption. researchgate.net In vitro studies consistently demonstrate its ability to suppress the formation, function, and survival of osteoclasts. The primary mechanism involves the inhibition of farnesyl diphosphate (B83284) (FPP) synthase within the mevalonate (B85504) pathway, which is critical for the post-translational modification of small GTP-binding proteins necessary for osteoclast function and survival. nih.govspandidos-publications.comdrugbank.com

Research using murine bone marrow cells showed that Zoledronic Acid inhibits osteoclastogenesis in a dose-dependent manner, with a reported IC50 (the concentration causing 50% inhibition) of 15 nM. europa.eu In cultures of RAW264.7 cells induced to differentiate into osteoclasts, Zoledronic Acid significantly reduced the number of mature, tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells and inhibited their bone-resorbing activity on dentine slices. spandidos-publications.comnih.gov This inhibition is linked to the suppression of key signaling pathways, including NF-κB and JNK, which are activated by the receptor activator of nuclear factor-κB ligand (RANKL). spandidos-publications.comnih.gov Studies have also shown that Zoledronic Acid induces apoptosis (programmed cell death) in mature osteoclasts. nih.govpor.hu

Interestingly, the sensitivity of osteoclasts to Zoledronic Acid can vary significantly among individuals. A study using osteoclasts generated from 46 different healthy donors found a more than 200-fold difference in the IC50 for the inhibition of bone resorption, ranging from 0.06 to 12.57 µM. oup.com

| Cell Model | Assay | Key Findings | Reference |

|---|---|---|---|

| Murine Bone Marrow Cells | Osteoclastogenesis Assay | Inhibited osteoclast formation with an IC50 of 15 nM. | europa.eu |

| RAW264.7 Macrophages | Osteoclast Differentiation and Resorption Pit Assay | Suppressed RANKL-induced osteoclast differentiation and bone resorptive activity at concentrations of 0.1–5 µM. | spandidos-publications.com |

| Human Monocyte-Derived Osteoclasts | Bone Resorption Assay | Showed a wide range of IC50 values (0.06 to 12.57 µM) for resorption inhibition, indicating high inter-individual variability. | oup.com |

| Human Primary Osteoclasts | Osteoclast Formation and Activity Assay | Dose-dependently inhibited osteoclast formation and resorbed area on bone slices. | nih.gov |

| Giant Cell Tumor of Bone Cells | Osteoclast Survival Assay | Inhibited the survival of osteoclasts, an effect not observed with the RANKL inhibitor denosumab. | por.hu |

The effects of Zoledronic Acid on osteoblasts—the cells responsible for bone formation—are complex and often appear to be dose-dependent. Several in vitro studies have shown that at high concentrations, Zoledronic Acid can be cytotoxic to osteoblasts and inhibit their function. spandidos-publications.comresearchgate.net For instance, in the pre-osteoblastic cell line MC3T3-E1, concentrations of 10 µM and higher significantly reduced cell viability and induced apoptosis. spandidos-publications.com At non-toxic concentrations (less than 1 µM), it still inhibited bone nodule formation and alkaline phosphatase (ALP) activity. spandidos-publications.comresearchgate.net

Conversely, other studies suggest that lower concentrations of Zoledronic Acid may promote osteoblast differentiation and function. Treatment of human osteoblast-like cells with Zoledronic Acid was found to promote differentiation and mineralization. nih.gov Similarly, low concentrations (e.g., 10⁻⁹ M and 10⁻¹² M) increased ALP activity and the expression of osteogenic marker genes in MG63 human osteoblast cells, an effect that was inhibited at higher concentrations (10⁻³ M and 10⁻⁶ M). e-century.us This dual effect suggests that the local concentration of the drug within the bone microenvironment is a critical determinant of its net effect on bone formation.

| Cell Model | Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| MC3T3-E1 Pre-osteoblasts | ≥ 0.1 µM | Significantly inhibited cell viability. | researchgate.net |

| MC3T3-E1 Pre-osteoblasts | ≥ 1 µM | Strongly reduced alkaline phosphatase (ALP) activity. | researchgate.net |

| Human Fetal Osteoblastic Cells (hFOB) | IC50 of 40 µM | Inhibited cell proliferation. | europa.eu |

| Mesenchymal Stem Cells (MSCs) | Weeks 1-3 | Increased Osterix (OSX) mRNA expression 1.6-fold, 10.4-fold, and 7.3-fold, respectively, promoting differentiation. | nih.gov |

| Human Primary Pre-Osteoblasts | ≤ 10⁻¹⁰ M | Enhanced ALP activity by approximately 25%. | medsci.org |

| MG63 Human Osteoblasts | 10⁻⁹ M and 10⁻¹² M | Increased ALP activity and osteogenic differentiation. | e-century.us |

| MG63 Human Osteoblasts | 10⁻³ M and 10⁻⁶ M | Inhibited cell viability, induced apoptosis, and inhibited osteogenic differentiation. | e-century.us |

Zoledronic Acid modulates the expression and release of key signaling molecules involved in bone metabolism. In cultures of primary human trabecular osteoblasts, Zoledronic Acid was shown to increase the production of Osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating osteoclasts. europa.eu This action provides an indirect mechanism for inhibiting bone resorption.

Studies on osteocyte-like MLO-Y4 cells found that Zoledronic Acid (0.1-1 μM) increased the mRNA expression of both RANKL and sclerostin. medchemexpress.com The upregulation of RANKL in osteocytes could potentially stimulate osteoclastogenesis, illustrating the complex interplay of the drug's effects on different bone cell types. In osteoblasts, treatment with Zoledronic Acid has been shown to down-regulate the expression of key osteogenic genes such as Runx2 and Collagen Type I (Col I) at certain concentrations. researchgate.net Conversely, other studies report an increase in bone morphogenetic protein 2 (BMP-2) and osteocalcin (B1147995) gene expression. elsevier.es A single infusion of Zoledronic Acid in patients led to a rapid and significant reduction in serum markers of bone resorption, such as CTx, followed by a more gradual reduction in bone formation markers like bone-specific alkaline phosphatase (BSAP). nih.gov

| Cell Type | Marker | Effect of Zoledronic Acid | Reference |

|---|---|---|---|

| Human Trabecular Osteoblasts | Osteoprotegerin (OPG) | Increased production. | europa.eu |

| MC3T3-E1 Pre-osteoblasts | Runx2, Collagen Type I (Col I) | Down-regulated mRNA expression. | researchgate.net |

| Mesenchymal Stem Cells (MSCs) | Osterix (OSX) | Significantly increased mRNA expression during differentiation. | nih.gov |

| MG-63 Cells | Bone Morphogenetic Protein 2 (BMP-2), Osteocalcin (OCN) | Enhanced gene expression (effect also noted with risedronate and alendronate). | elsevier.es |

| Osteocyte-like MLO-Y4 Cells | RANKL, Sclerostin | Increased mRNA expression. | medchemexpress.com |

| CD115+ cells (in vivo) | p16, p21, IL1-β, PAI1 | Significantly downregulated expression of these senescence and SASP markers. | aging-us.com |

Osteoblast Function and Differentiation Studies

Animal Models of Bone Homeostasis and Pathology

The ovariectomized (OVX) rat is a standard and widely used animal model for postmenopausal osteoporosis, characterized by high bone turnover where resorption exceeds formation. nih.gov Long-term studies in OVX rats have demonstrated that Zoledronic Acid effectively prevents bone loss by reducing skeletal turnover. researchgate.netnih.gov A one-year study showed that Zoledronic Acid administration significantly reduced urinary levels of deoxypyridinoline, a marker of bone collagen degradation, indicating reduced bone resorption. nih.gov

Histomorphometric analysis in these models confirms a significant reduction in osteoclast numbers and activity on bone surfaces following treatment. nih.gov This potent anti-resorptive effect allows bone formation to continue, leading to a net gain in bone mass and a partial reversal of the bone loss induced by ovariectomy. researchgate.net In one study, treatment with Zoledronic Acid reversed the decrease in trabecular bone volume caused by ovariectomy, bringing it from 13.7% back to 27.4%, close to the sham-operated control levels of 31.2%. researchgate.net Combination therapy with vitamin D has also been shown to have additive effects on improving bone morphology. jointdrs.org

Treatment with Zoledronic Acid leads to substantial improvements in bone mineral density (BMD) and bone microarchitecture in various preclinical models. In OVX rats, Zoledronic Acid dose-dependently increases BMD and improves bone mechanical strength. researchgate.netnih.gov Studies using micro-computed tomography (micro-CT) have provided detailed insights into these structural improvements.

In a mouse model of accelerated bone remodeling, a 10-week treatment with Zoledronic Acid significantly increased the trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), and connectivity density, while decreasing trabecular separation (Tb.Sp). biorxiv.org Similar improvements were observed in OVX rats, where Zoledronic Acid treatment as late as two weeks after ovariectomy was able to fully reverse the loss of cancellous bone in the tibia. researchgate.net In immunodeficient mice, Zoledronic Acid administration increased trabecular bone volume at the femur from a mean of 30% to 48%. isciii.esisciii.es These structural enhancements directly contribute to increased bone strength and resistance to fracture. nih.govnih.govjointdrs.org

| Animal Model | Parameter | Key Findings | Reference |

|---|---|---|---|

| Ovariectomized (OVX) Rats | Bone Mineral Density (BMD) | Increased BMD by 7.71% compared with untreated OVX controls. | researchgate.net |

| Ovariectomized (OVX) Rats | Trabecular Bone Volume (%BV/TV) | Reversed OVX-induced bone loss (Sham: 31.2%, OVX: 13.7%, OVX+ZA: 27.4%). | researchgate.net |

| Ovariectomized (OVX) Rats | Mechanical Strength (Fracture Strength) | Partially restored fracture strength decreased by ovariectomy. | researchgate.netnih.gov |

| Osteoporotic Rat Fracture Model | Biomechanical Properties (Peak Torque) | Significantly increased peak torque at failure compared to untreated osteoporotic controls. | jointdrs.org |

| Mouse Model of Accelerated Bone Remodeling | Trabecular Microarchitecture (BV/TV, Tb.N) | Significantly increased trabecular bone volume and number. | biorxiv.org |

| Immunodeficient Mice | Trabecular Bone Volume (%BV/TV) | Increased trabecular bone volume in the femur from ~30% to 48%. | isciii.esisciii.es |

Bone Resorption and Formation Studies in Rodent Models (e.g., Ovariectomized Rats)

Animal Models of Disease Progression Relevant to Zoledronic Acid Research

Zoledronic acid has been extensively studied in various animal models to understand its therapeutic potential in a range of diseases, particularly those affecting bone and fibrotic conditions. These preclinical investigations provide crucial insights into the mechanisms of action and efficacy of zoledronic acid and its deuterated forms.

Animal models of tumor metastasis to bone are critical for evaluating therapies aimed at preventing or treating skeletal complications of cancer. In several preclinical studies, zoledronic acid has demonstrated significant efficacy in this context.

In murine models of breast cancer metastasis to bone, zoledronic acid has been shown to decrease the number of new bone metastases and inhibit the progression of existing lesions. nih.gov For instance, a single intravenous injection of zoledronic acid prevented the destruction of trabecular bone in an orthotopic mouse mammary tumor model. nih.gov Furthermore, in the 4T1 murine model of mammary carcinoma metastasis, zoledronic acid not only decreased tumor volume in bone in a dose-dependent manner but also increased apoptosis of tumor cells within the bone metastases. nih.gov

Similarly, in a preclinical xenotransplanted model of neuroblastoma bone invasion, zoledronic acid exhibited potent inhibitory activity on bone resorption and also demonstrated an antitumor effect, as indicated by a marked decrease in D-luciferin–induced bioluminescence. aacrjournals.org The study also found that zoledronic acid increased the number of apoptotic tumor cells in the femur of treated mice. aacrjournals.org

Prostate cancer models have also yielded promising results. Zoledronic acid significantly inhibited the growth of both osteolytic and osteoblastic tumors and reduced circulating levels of prostate-specific antigen in a relevant animal model. nih.gov These findings suggest that zoledronic acid has the potential to inhibit bone metastasis and the progression of bone lesions in patients with prostate cancer. nih.gov

The antitumor activity of zoledronic acid in bone is thought to be mediated primarily through the inhibition of osteoclasts, which disrupts the "vicious cycle" of tumor growth and bone destruction. nih.gov While in vitro studies show direct pro-apoptotic effects on tumor cells, in vivo studies in animal models have generally not demonstrated a reduction in non-osseous tumors, suggesting that the high local concentrations of bisphosphonates in the bone compartment are key to their efficacy in this setting. nih.gov

Table 1: Effects of Zoledronic Acid in Animal Models of Tumor Metastasis to Bone

| Animal Model | Cancer Type | Key Findings |

|---|---|---|

| Orthotopic mouse mammary tumor model | Breast Cancer | Prevented destruction of trabecular bone; Decreased tumor volume in bone in a dose-dependent manner. nih.gov |

| 4T1 murine model of mammary carcinoma metastasis | Breast Cancer | Increased apoptosis of tumor cells in bone metastases. nih.gov |

| Xenotransplanted model of neuroblastoma bone invasion | Neuroblastoma | Inhibited bone resorption; Showed antitumor effect (decreased bioluminescence); Increased tumor cell apoptosis in the femur. aacrjournals.org |

| Prostate cancer model | Prostate Cancer | Inhibited growth of osteolytic and osteoblastic tumors; Reduced circulating prostate-specific antigen levels. nih.gov |

| MDA-MB-231(SA)GFP bone metastasis model | Breast Cancer | Prevented hypercalcemia and osteolytic lesion progression; Did not reduce tumor burden in bone. oaepublish.com |

Bone marrow lesions (BMLs) are areas of increased water content within the bone marrow, often associated with conditions like osteoarthritis and Paget's disease. Animal models are instrumental in understanding the pathophysiology of BLLs and evaluating potential treatments.

In a p62 P394L mouse model of Paget's disease, which is characterized by accelerated bone loss and the development of pagetic-like lesions, zoledronic acid demonstrated significant therapeutic effects. biologists.com Treatment with zoledronic acid prevented the development of these lesions and led to a tenfold increase in trabecular bone volume compared to vehicle-treated mice by 12 months of age. biologists.com This suggests that zoledronic acid can counteract the pro-osteoclastogenic effect of the p62 P394L mutation, which is exacerbated by aging. biologists.com

Animal models of osteoarthritis have also been utilized to study the effect of zoledronic acid on BMLs. In a rat model where osteoarthritis was induced by monosodium iodoacetate (MIA) injection, zoledronic acid was shown to inhibit subchondral bone lesions. researchgate.net Early administration of zoledronic acid significantly improved subchondral microstructural parameters and attenuated cartilage degeneration. researchgate.net These findings highlight the potential of zoledronic acid to modulate the structural changes associated with BMLs in osteoarthritis. researchgate.netnih.gov

Furthermore, in a rat model of medication-related osteonecrosis of the jaw (MRONJ), a condition that can be induced by bisphosphonates, allogeneic bone marrow-derived mesenchymal stem cell transplantation was shown to ameliorate the incidence of osteonecrotic jaw-like lesions in zoledronic acid-treated rats. mdpi.com This research points to potential adjunctive therapies to mitigate some of the adverse effects associated with high-dose bisphosphonate treatment.

Table 2: Zoledronic Acid in Animal Models of Bone Marrow Lesions

| Animal Model | Disease | Key Findings |

|---|---|---|

| p62 P394L mouse model | Paget's Disease | Prevented development of pagetic-like lesions; Increased trabecular bone volume tenfold. biologists.com |

| Monosodium iodoacetate (MIA)-induced rat model | Osteoarthritis | Inhibited subchondral bone lesions; Improved subchondral microstructural parameters; Attenuated cartilage degeneration with early administration. researchgate.net |

| Zoledronic acid-treated rat model with tooth extraction | Medication-Related Osteonecrosis of the Jaw (MRONJ) | Allogeneic bone marrow-derived mesenchymal stem cell transplantation ameliorated the incidence of osteonecrotic jaw-like lesions. mdpi.com |

Recent preclinical research has explored the repurposing of zoledronic acid for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. nih.govvr.se Murine models of pulmonary fibrosis, typically induced by bleomycin, have been central to these investigations. nih.govbiorxiv.org

In a bleomycin-challenged murine model, zoledronic acid treatment demonstrated significant anti-fibrotic efficacy. nih.gov Intraperitoneal administration of zoledronic acid attenuated weight loss, improved survival probability, and resulted in less histologically visible fibrotic scarring in the lungs. biorxiv.orgunits.it The treatment also led to decreased levels of pro-fibrotic cytokines in the bronchoalveolar lavage fluid (BALF), plasma, and lung tissue. nih.govbiorxiv.org

Mechanistically, zoledronic acid was found to target the mevalonate pathway by inhibiting farnesyl diphosphate synthase (FDPS). nih.gov This inhibition led to a reduction in fibroblast to myofibroblast transition and blocked NF-κB signaling in macrophages, which in turn impaired the recruitment of immune cells to the lungs. nih.gov Flow cytometry analysis of BALF from treated mice showed reduced infiltration of immune cells, including macrophages and neutrophils. biorxiv.org

Furthermore, western blot analysis of lung tissue from these models revealed a significant reduction in the production of fibrotic proteins such as COL1A1 and α-SMA following zoledronic acid administration. units.it These findings from murine models provide a strong rationale for further investigation of zoledronic acid as a novel therapeutic approach for pulmonary fibrosis. nih.govvr.se

Table 3: Zoledronic Acid in Murine Models of Pulmonary Fibrosis

| Murine Model | Key Findings |

|---|---|

| Bleomycin-induced lung damage | Attenuated weight loss and improved survival probability. biorxiv.org |

| Reduced histologically visible fibrotic scarring. nih.govbiorxiv.org | |

| Decreased levels of pro-fibrotic cytokines in BALF, plasma, and lung tissue. nih.govbiorxiv.org | |

| Reduced fibroblast to myofibroblast transition. nih.gov | |

| Blocked NF-κB signaling in macrophages, impairing immune cell recruitment. nih.gov | |

| Reduced production of fibrotic proteins (COL1A1, α-SMA). units.it |

Bone Marrow Lesion Resolution in Animal Models

Pharmacokinetic and Pharmacodynamic Research Using Zoledronic-d3 Acid in Preclinical Models

The use of deuterated analogues, such as this compound, in preclinical research offers advantages for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The deuterium (B1214612) label allows for sensitive and specific quantification of the drug and its metabolites, facilitating detailed investigations into its distribution, metabolic fate, and elimination.

Preclinical studies using radiolabeled zoledronic acid have provided extensive data on its tissue distribution and high affinity for bone. Following intravenous administration in rats and dogs, concentrations of radiolabeled zoledronic acid showed a rapid decline in plasma and non-calcified tissues, but a much slower decline in bone. nih.gov This indicates extensive uptake and retention in the skeleton. nih.govcancercareontario.ca

The uptake of zoledronic acid is highest in cancellous bone and the axial skeleton. nih.gov Autoradiography has confirmed the localization of the drug within bone tissue. nih.gov In vitro studies have further established that zoledronic acid has a strong binding affinity for hydroxyapatite (B223615), the mineral component of bone. amegroups.org This high affinity for mineralized bone is a key determinant of its long duration of action. amegroups.orgmedicines.org.uk

Distribution studies in rats have shown that a significant portion of the administered dose is taken up by bone, with the highest levels found in the tibia, followed by the vertebra and cranium. europa.eu While specific studies on this compound distribution are not detailed in the provided context, the principles of bone targeting are expected to be identical to the non-deuterated form. The use of a stable isotope label like deuterium in this compound would allow for precise quantification of its distribution in various tissues, including bone, without the need for radiolabeling.

Zoledronic acid is not metabolized in vivo. cancercareontario.cafda.gov Preclinical studies in animals have shown that less than 3% of the administered intravenous dose is found in the feces, with the remainder either recovered in the urine or taken up by bone. fda.gov This indicates that the drug is primarily eliminated unchanged via the kidneys. cancercareontario.cafda.gov

In rats and dogs, a significant fraction of the administered dose is excreted in the urine within the first 96 hours. nih.gov The elimination from plasma is characterized by a rapid initial phase, reflecting distribution to tissues and renal excretion, followed by a very slow terminal phase, which is attributed to the slow release of the drug from bone. nih.goveuropa.eu The terminal half-life in plasma is long, reflecting this slow redistribution from the skeletal compartment. fda.gov

The use of this compound in preclinical metabolic studies would serve to confirm and precisely quantify these known pathways. The deuterium label would act as a tracer, allowing for highly sensitive detection and differentiation from any endogenous compounds, thereby providing robust data on its metabolic stability and elimination kinetics.

Compound Complexation with Ions in Biological Milieus

Zoledronic acid and its deuterated analogues are subjects of preclinical pharmacological research to understand their behavior in biological systems. A significant area of this research focuses on the complexation of these compounds with various ions, which is critical to their mechanism of action and bioavailability. While specific studies on the ion complexation of this compound are not detailed in the available literature, research on Zoledronic Acid provides foundational insights. Deuterated forms, such as Zoledronic acid-d5 and other deuterated internal standards, are utilized as tracers for quantification and to monitor the compound's behavior in analytical studies, including those investigating these ionic interactions. medchemexpress.comresearchgate.net

Zoledronic acid is a third-generation bisphosphonate known for its powerful inhibitory effects on osteoclastic bone resorption. tga.gov.aunih.gov This activity is closely linked to its high affinity for bone minerals and its strong interactions with ions, particularly calcium (Ca²⁺). tga.gov.auresearchgate.net In biological fluids, Zoledronic Acid readily forms complexes with available calcium ions, a process that can influence its bioavailability by reducing the concentration of the free, active drug. researchgate.netmdpi.com

The interaction is primarily an ionic bond between the positively charged calcium ions and the negatively charged phosphonate (B1237965) groups of the Zoledronic Acid molecule. researchgate.net The formation of these complexes is a dynamic and pH-dependent process. researchgate.net Research using electrospray ionization mass spectrometry (ESI-MS) has confirmed the formation of several distinct Zoledronic Acid-Calcium species. mdpi.com

Table 1: Identified Zoledronic Acid-Calcium Complex Configurations

| Complex Configuration | Description | Supporting Evidence |

|---|---|---|

| ZA-Ca | A 1:1 molar ratio complex of Zoledronic Acid and Calcium. | Confirmed by ESI-MS analysis. mdpi.com |

| ZA-Ca-ZA | A complex where one calcium ion is bound by two Zoledronic Acid molecules. | Identified as a possible species formation. mdpi.com |

| Ca-ZA-Ca | A complex where one Zoledronic Acid molecule binds two calcium ions. | Identified as a possible species formation. mdpi.com |

| Multiple Species | ESI-MS spectra revealed the formation of six principal species in total. | Confirmed in solutions with ZA:Ca²⁺ molar ratios of 2:1 and 1:1. mdpi.com |

The pH of the surrounding biological milieu significantly impacts both the formation of these complexes and the subsequent release of the active compound. researchgate.net Studies on Zoledronic Acid-Calcium nanoparticles have shown that the release of Zoledronic Acid is more rapid in acidic environments compared to physiological pH. nih.gov This pH-dependent dissociation is crucial, as the local environment in areas of bone resorption can be acidic, potentially facilitating the release of the drug where it is most needed.

Table 2: pH-Dependent Release of Zoledronic Acid from Zol-Ca Nanoparticle Complexes After 48 Hours

| pH Level | Approximate % of Zoledronic Acid Released |

|---|---|

| 5.0 (Acidic) | ~75% |

| 6.8 (Slightly Acidic) | ~45% |

| 7.4 (Physiological) | ~35% |

Data derived from studies on Zol-Ca@bi-lipid NPs. nih.gov

This complexation also influences the binding of Zoledronic Acid to plasma proteins. Studies in heparinised plasma from healthy subjects show that plasma protein binding is moderate (approximately 60%) and is dependent on the concentration of calcium ions and potentially other cations present. tga.gov.autga.gov.au

While calcium is the most studied ion, Zoledronic Acid can also form complexes with other divalent metal ions. Research has been conducted on the synthesis of Zoledronic Acid-Zinc (Zol-Zn) complexes, indicating its potential to interact with other biologically relevant cations. nih.gov The management of overdose, which can lead to hypocalcemia, hypophosphatemia, and hypomagnesemia, further suggests in vivo interactions with phosphate (B84403) and magnesium ions. drugbank.com

Analytical and Bioanalytical Methodologies for Zoledronic Acid and Zoledronic D3 Acid Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the analytical determination of zoledronic acid and its related compounds. Due to the high polarity and ionic nature of these bisphosphonates, specialized chromatographic approaches are necessary to achieve effective separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of zoledronic acid in both bulk drug substances and pharmaceutical formulations. researchgate.netglobalresearchonline.net Various HPLC methods have been developed, often employing reversed-phase columns and tailored mobile phases to overcome the analytical challenges posed by the analyte's characteristics. researchgate.netglobalresearchonline.net

Ion-pair reversed-phase HPLC (IP-RPLC) is a prominent and effective strategy for the analysis of zoledronic acid. oup.comtandfonline.comnih.gov This technique involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte. This neutral complex exhibits increased retention on a non-polar stationary phase, such as a C8 or C18 column, allowing for successful separation. nih.govresearchgate.net

Commonly used ion-pairing agents include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide or tetrabutylammonium hydrogen sulphate. nih.govresearchgate.net The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier, such as methanol (B129727) or acetonitrile (B52724). oup.comresearchgate.net The pH of the mobile phase is a critical parameter that is carefully controlled to ensure optimal ionization of both the analyte and the ion-pairing agent. researchgate.net

Several studies have detailed the development and validation of IP-RPLC methods for zoledronic acid. For instance, a method using a C8 column with a mobile phase of methanol and a phosphate (B84403) buffer containing tetrabutylammonium bromide at pH 7.0 has been successfully employed for the analysis of zoledronic acid and its related substances. Another validated method utilizes a C18 column with a mobile phase of methanol and a phosphate buffer containing tetra butyl ammonium hydrogen sulphate. nih.gov

Table 1: Examples of Ion-Pair Reversed-Phase HPLC Methods for Zoledronic Acid Analysis

| Stationary Phase | Mobile Phase Composition | Ion-Pairing Agent | Detection | Reference |

| C8 | Methanol (20%) and 5 mmol L–1 phosphate buffer (80%) | 6 mmol L–1 tetrabutylammonium bromide | Not Specified | |

| C18 | Methanol and phosphate buffer (95:5) | 7 mM tetra butyl ammonium hydrogen sulphate | Not Specified | nih.gov |

| C18 | Methanol and buffer (pH 7.2) | Tetra butyl ammonium hydrogen sulphate | UV-vis at 215 nm | tandfonline.com |

| C18 (Symmetry) | Methanol and pH 3.5 triethylamine (B128534) buffer (10:90) | Triethylamine | UV at 220 nm | researchgate.netresearchgate.netpnrjournal.com |

| C18 | Methanol (30%) and 70% aqueous buffer | 7 mM tetra butyl ammonium hydrogen sulphate | UV at 215 nm | ijpsonline.com |

| C18 | Methanol and buffer (900:100 v/v) | Tetra butyl ammonium hydrogen sulphate (TBAHS) | UV at 215 nm | researchgate.netresearchgate.netmendeley.com |

The detection of zoledronic acid in HPLC analysis can be achieved through various methods, with the choice depending on the required sensitivity and the complexity of the sample matrix.

Ultraviolet (UV) detection is a common and straightforward approach. researchgate.netresearchgate.netresearchgate.netpnrjournal.comijpsonline.com Zoledronic acid exhibits UV absorbance, and detection is often performed at wavelengths around 215 nm or 220 nm. researchgate.netresearchgate.netresearchgate.netpnrjournal.comijpsonline.com While readily available, UV detection may lack the sensitivity required for trace-level analysis in biological samples. mdpi.comresearchgate.net

Evaporative Light Scattering Detection (ELSD) offers an alternative for compounds that lack a strong chromophore. oup.com An ion-pair RP-HPLC method coupled with ELSD has been established for the routine assay of zoledronic acid and its related substances. oup.com

For higher sensitivity and selectivity, especially in complex matrices, derivatization of zoledronic acid can be employed prior to analysis. unimi.itnih.govresearchgate.netresearchgate.net Derivatization with reagents like trimethylsilyl (B98337) diazomethane (B1218177) (TMS-DAM) converts the polar phosphonic acid groups into less polar esters. unimi.itnih.govresearchgate.netresearchgate.net This not only improves chromatographic retention on reversed-phase columns but can also enhance detectability. unimi.itnih.govresearchgate.netresearchgate.net

Ion-Pair Reversed-Phase HPLC Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and highly sensitive technique for the quantification of zoledronic acid and zoledronic-d3 acid, particularly in biological matrices where low concentrations are often encountered. mdpi.comresearchgate.netnih.govanapharmbioanalytics.comresearchgate.netavma.orgresearchgate.net The coupling of the separation power of LC with the specific and sensitive detection of MS provides a robust analytical platform.

Electrospray Ionization (ESI) is the most common ionization technique used for the LC-MS analysis of zoledronic acid. mdpi.comresearchgate.netresearchgate.net ESI is a soft ionization method that allows for the analysis of polar and thermally labile molecules like zoledronic acid by generating protonated molecules ([M+H]+) or other adduct ions in the gas phase, which can then be detected by the mass spectrometer. mdpi.comresearchgate.netnih.gov

Due to the high polarity of zoledronic acid, derivatization is often necessary to improve its retention on reversed-phase LC columns and to enhance its ionization efficiency. nih.govresearchgate.netresearchgate.net As mentioned previously, derivatization with TMS-DAM to form the tetramethyl phosphonate (B1237965) derivative is a common strategy. nih.govresearchgate.net The resulting less polar derivative can be effectively separated by reversed-phase LC and subsequently detected by ESI-MS. nih.govresearchgate.net

However, some methods have been developed for the analysis of underivatized zoledronic acid using HPLC-ESI-MS. mdpi.comresearchgate.net These methods often rely on specific chromatographic conditions and the high sensitivity of modern mass spectrometers to detect the low levels of the underivatized compound. mdpi.comresearchgate.net One such method utilized a Brownlee Analytical Amino column and an isocratic mobile phase of water and methanol with formic acid for the quantification of low amounts of zoledronic acid. mdpi.com

Table 2: LC-MS/MS Parameters for Zoledronic Acid Analysis

| Derivatization | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |

| TMS-DAM | Positive ESI | 329.1 | 203.1, 171.0, 134.9 | Etidronate-TMS-DAM | avma.org |

| TMS-DAM | Positive ESI | 329.0 | 203.0 | Not Specified | nih.gov |

| None | Positive ESI | 273 [M+H]+ | Not Specified | Not Specified | mdpi.com |

| Not Specified | Not Specified | 499.3 | 303.0 | D3-zoledronate | researchgate.net |

In quantitative bioanalysis using LC-MS, the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound, a deuterated analog of zoledronic acid, serves as an ideal internal standard for this purpose.

The rationale behind using a stable isotope-labeled internal standard is that it co-elutes with the analyte of interest and behaves nearly identically during sample preparation, chromatography, and ionization. science.gov Any variations in sample recovery, injection volume, or ionization efficiency will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be compensated for, leading to more reliable and reproducible quantification.

A method for the analysis of zoledronic acid in human urine and blood plasma has been developed that utilizes a deuterated internal standard synthesized from d(4)-imidazole. researchgate.net Another LC-MS/MS method for quantifying zoledronate in human serum also employed D3-zoledronate as the internal standard. researchgate.net The use of this compound as an internal standard is a critical component in the development of robust and reliable bioanalytical methods for the quantification of zoledronic acid in complex biological matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Challenges in Quantitative Analysis of Zoledronic Acid

The quantitative analysis of Zoledronic acid presents significant challenges primarily stemming from its unique chemical properties. As a third-generation bisphosphonate, its structure, which includes two phosphonate groups, makes it highly polar and difficult to retain on traditional non-polar stationary phases like C8 or C18 columns used in reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

Further complicating the analysis, Zoledronic acid lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) light well, which makes detection by standard UV detectors challenging. nih.gov Another significant hurdle is its tendency to chelate with metals and metal surfaces, which can lead to chromatographic issues such as peak tailing. researchgate.net Its ability to form complexes with calcium ions, which are abundant in biological fluids, can also decrease its bioavailability and interfere with accurate quantification in biological matrices. researchgate.netmdpi.com Moreover, obtaining drug concentration data from bone tissue, its primary site of action, is difficult in clinical practice, hindering the direct correlation between bone concentration and efficacy. frontiersin.org These factors necessitate specialized analytical approaches, often requiring derivatization or the use of ion-pair chromatography to achieve reliable and sensitive quantification. researchgate.netmdpi.com

Method Development and Validation for Zoledronic Acid Quantification

To overcome the inherent challenges in quantifying Zoledronic acid, robust analytical methods are developed and validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ijpsonline.comwisdomlib.orgijpsonline.com Method development focuses on optimizing chromatographic conditions to achieve satisfactory separation and peak shape. This often involves using ion-pair reagents, such as tetrabutylammonium, in the mobile phase to improve the retention of the highly polar Zoledronic acid on RP-HPLC columns. researchgate.netijpsonline.com The selection of the stationary phase, mobile phase composition (including pH and organic modifier content), and detector wavelength are critical steps. ijpsonline.comijpsonline.com For instance, a C18 column with a mobile phase containing a specific buffer and methanol, detected at 215 nm, has been shown to provide a satisfactory assay. ijpsonline.comijpsonline.com

Validation is a critical process that confirms the analytical method is suitable for its intended purpose. wisdomlib.org This involves assessing several key parameters to ensure the method is reliable, reproducible, and accurate for the routine analysis of Zoledronic acid in various forms, such as in pharmaceutical formulations or nanoparticles. wisdomlib.orgijpsonline.com The validation process for Zoledronic acid quantification methods typically evaluates specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netoup.com